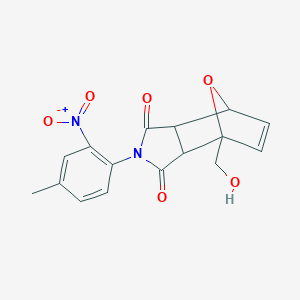
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Epoxyqueuosine (oQ) and is a derivative of queuosine, a naturally occurring nucleoside found in tRNA.
Mécanisme D'action
The mechanism of action of Epoxyqueuosine involves the inhibition of the enzyme tRNA-guanine transglycosylase (TGT). TGT is responsible for the modification of queuosine in tRNA, and the inhibition of this enzyme leads to the accumulation of queuosine in tRNA. This accumulation leads to the misreading of the genetic code, which ultimately results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, Epoxyqueuosine has also been studied for its effects on various biological processes. Studies have shown that Epoxyqueuosine can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and ultimately cell death. Additionally, Epoxyqueuosine has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Epoxyqueuosine in lab experiments is its specificity towards TGT. This specificity allows for the selective inhibition of TGT without affecting other enzymes or biological processes. However, one of the limitations of using Epoxyqueuosine is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on Epoxyqueuosine. One of the most significant directions is the development of more efficient synthesis methods to increase the yield of Epoxyqueuosine. Additionally, further studies are needed to explore the potential applications of Epoxyqueuosine in other fields such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to understand the exact mechanism of action of Epoxyqueuosine and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves a multi-step process. The first step involves the protection of the amino group of queuosine, followed by the nitration of the protected queuosine. The nitro group is then reduced to an amino group, and the hydroxymethyl group is introduced through a diastereoselective reduction. The final step involves the formation of the epoxy ring through oxidation.
Applications De Recherche Scientifique
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of anticancer research. Studies have shown that Epoxyqueuosine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O6/c1-8-2-3-9(10(6-8)18(22)23)17-14(20)12-11-4-5-16(7-19,24-11)13(12)15(17)21/h2-6,11-13,19H,7H2,1H3 |
Clé InChI |
GYFLGFTWDXAQIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)




![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)




![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)